An In-depth Technical Guide to the Molecular Structure of Ethoxydimethylvinylsilane
An In-depth Technical Guide to the Molecular Structure of Ethoxydimethylvinylsilane
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of ethoxydimethylvinylsilane (CAS No. 5356-82-3), a versatile organosilicon compound. We will delve into its chemical identity, structural properties, synthesis, reactivity, and key applications, particularly its role as a coupling agent and in polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's molecular characteristics and functionalities.
Introduction: Chemical Identity and Significance
Ethoxydimethylvinylsilane, also known by synonyms such as vinyldimethylethoxysilane and dimethylethoxyvinylsilane, is an organosilane compound with significant industrial and research applications.[1][2] Its unique molecular structure, featuring both organic and silicate components, allows it to act as a bridge between different materials, making it invaluable in a variety of chemical processes.[3]
Table 1: Chemical Identifiers and Properties of Ethoxydimethylvinylsilane
| Property | Value | Reference |
| IUPAC Name | ethenyl-ethoxy-dimethylsilane | [4] |
| CAS Number | 5356-83-2 | [1][5] |
| Molecular Formula | C6H14OSi | [1][5] |
| Molecular Weight | 130.26 g/mol | [1][5] |
| Boiling Point | 99.0 °C at 760 mmHg | [5] |
| Density | 0.8 g/cm³ | [5] |
| Flash Point | -3.3 °C | [5] |
Molecular Structure and Spectroscopic Characterization
The molecular structure of ethoxydimethylvinylsilane is central to its functionality. It consists of a central silicon atom bonded to two methyl groups, one ethoxy group, and one vinyl group.[3]
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Silicon (Si): The tetrahedral silicon atom forms the backbone of the molecule.
-
Methyl Groups (-CH3): Two methyl groups are directly attached to the silicon atom.
-
Ethoxy Group (-OCH2CH3): This functional group is susceptible to hydrolysis, a key step in its action as a coupling agent.[6][7]
-
Vinyl Group (-CH=CH2): This unsaturated group is highly reactive and can participate in polymerization and cross-linking reactions.[2][3]
The SMILES notation for ethoxydimethylvinylsilane is CCO(C)C=C.[4][8]
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure of ethoxydimethylvinylsilane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the protons of the vinyl, ethoxy, and methyl groups, providing information about their chemical environment and connectivity.[9]
-
¹³C NMR: The carbon NMR spectrum would reveal the different carbon environments within the molecule.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of ethoxydimethylvinylsilane exhibits characteristic absorption bands that correspond to the vibrations of its functional groups.[10] Key vibrations include Si-O-C stretching, C=C stretching of the vinyl group, and C-H stretching of the methyl and ethoxy groups.[11] The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule.[12]
-
Synthesis and Reactivity
Synthesis
A common method for synthesizing ethoxydimethylvinylsilane involves the reaction of dimethylvinylchlorosilane with ethanol.[3] This reaction produces ethoxydimethylvinylsilane and hydrochloric acid as a byproduct. The process requires careful control of reaction conditions to ensure high yield and purity, followed by purification steps like distillation.[3]
Caption: Synthesis workflow of ethoxydimethylvinylsilane.
Reactivity
The reactivity of ethoxydimethylvinylsilane is dictated by its two main functional components: the ethoxy group and the vinyl group.
-
Hydrolysis of the Ethoxy Group: The ethoxy group can be hydrolyzed in the presence of water to form a reactive silanol group (-Si-OH).[7] This is the first step in its function as a coupling agent, allowing it to bond with inorganic surfaces.[6][13]
-
Reactions of the Vinyl Group: The vinyl group allows the molecule to undergo polymerization and cross-linking reactions.[3] This makes it a valuable monomer or co-monomer in the synthesis of silicone polymers and other materials.[2]
Applications in Research and Industry
The dual functionality of ethoxydimethylvinylsilane makes it a versatile compound with numerous applications.
Coupling Agent
As a silane coupling agent, it forms a durable bond between organic and inorganic materials.[13] The ethoxy group reacts with inorganic substrates like glass fibers, silica, and metal oxides, while the vinyl group can copolymerize with an organic polymer matrix.[7][14] This enhances adhesion and improves the mechanical and thermal properties of composite materials.[2][15][16]
Caption: Mechanism of action as a coupling agent.
Polymer Chemistry
Ethoxydimethylvinylsilane is a key raw material in the production of vinyl silicone fluids and silicone resins.[17] It can act as an end-capping reagent to control polymer chain length or be incorporated into the polymer backbone to introduce vinyl functionality for subsequent cross-linking.[17] This is crucial for producing silicone elastomers and rubbers with desirable properties like flexibility, elasticity, and heat resistance.[2][18]
Surface Modification
It is used to modify the surface of various materials to impart desired properties.[19] For example, it can be used to create hydrophobic coatings.[14]
Safety and Handling
Ethoxydimethylvinylsilane is a flammable liquid and can cause irritation to the eyes, skin, and respiratory system.[18] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area.[3] It should be stored in a cool, dry place away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[3] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.[3]
Conclusion
Ethoxydimethylvinylsilane is a valuable organosilicon compound with a unique molecular structure that enables its diverse applications. Its ability to bridge organic and inorganic materials makes it an essential coupling agent in the production of high-performance composites. Furthermore, its role in polymer chemistry allows for the synthesis of advanced silicone materials with tailored properties. A thorough understanding of its molecular structure, reactivity, and safe handling is crucial for its effective utilization in research and industrial settings.
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